

stability issues of 4-Morpholineethanol, 3,3-dimethyl- in solution

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Compound of Interest

Compound Name: 4-Morpholineethanol, 3,3-dimethyl-

CAS No.: 218594-92-4

Cat. No.: B3381148

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Technical Support Center: 4-Morpholineethanol, 3,3-dimethyl-

Topic: Stability, Degradation Mechanisms, and Handling Protocols

Executive Summary & Compound Profile

4-Morpholineethanol, 3,3-dimethyl- is a sterically hindered amino-alcohol. Unlike simple morpholine derivatives, the gem-dimethyl substitution at the C3 position introduces significant steric bulk near the nitrogen center. This structural feature alters its nucleophilicity, basicity, and oxidative stability profile compared to standard 4-morpholineethanol.

Property	Data
Chemical Name	2-(3,3-Dimethylmorpholin-4-yl)ethan-1-ol
CAS Number	218594-92-4
Molecular Formula	C ₈ H ₁₇ NO ₂
Molecular Weight	159.23 g/mol
Core Stability Issue	Oxidative degradation (N-oxide formation) and hygroscopicity.[1]
Critical Application	Synthesis of mTOR/GAK inhibitors; Peptide synthesis.

Troubleshooting Guide: Common Stability Issues

Issue 1: The solution has turned from colorless to pale yellow/amber.

Diagnosis: Oxidative Degradation (N-Oxide Formation) While the 3,3-dimethyl group provides steric protection, the molecule is not immune to oxidation. Prolonged exposure to atmospheric oxygen, especially under light, leads to the formation of N-oxides and trace ring-opened byproducts (aldehydes/ketones) which are chromophores.

- Mechanism: The unhindered C5 position or the ethanol side chain can act as initiation sites for radical oxidation.
- Corrective Action:
 - Immediate: Purify via vacuum distillation (bp approx. 110-120°C @ reduced pressure) or silica filtration if the impurity level is <2%.
 - Prevention: Store strictly under Argon or Nitrogen. Sparge all solvents with inert gas before preparing solutions.

Issue 2: Appearance of white haze or precipitate in non-polar solvents.

Diagnosis: Hygroscopicity & Carbamate Formation Amino alcohols are hygroscopic. The "haze" is often water micro-droplets absorbed from the air. Furthermore, amines react with atmospheric CO₂ to form carbamate salts, which are insoluble in non-polar organic solvents (e.g., toluene, hexane).

- Verification: Add a drying agent (MgSO₄). If haze clears, it is water. If precipitate remains, it is likely a carbamate salt.
- Corrective Action:
 - Dry the solution over activated 3Å molecular sieves for 4-12 hours.
 - Filter under an inert atmosphere.

Issue 3: Lower than expected yields in nucleophilic substitution reactions.

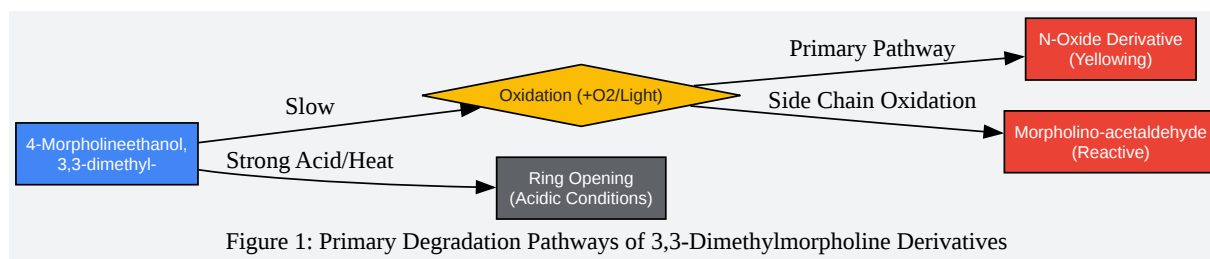
Diagnosis: Steric Hindrance (Reactivity vs. Stability) Users often assume "stability" means "inertness." However, the 3,3-dimethyl group creates a "conformationally locked" chair structure that hinders the nitrogen lone pair. This reduces the rate of nucleophilic attack (e.g., S_N2 reactions) compared to unhindered 4-morpholineethanol.

- Technical Insight: The gem-dimethyl effect stabilizes the ring but imposes a high energy barrier for the nitrogen to approach electrophiles.
- Protocol Adjustment:
 - Increase reaction temperature by 10–20°C relative to standard morpholine protocols.
 - Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

Deep Dive: Degradation Pathways

The stability of 3,3-dimethyl-4-morpholineethanol is governed by two competing forces: the gem-dimethyl stabilizing effect (preventing enzymatic/metabolic degradation at C3) and the labile ethanol side chain.

Pathway Diagram: Oxidative Stress



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Standardized Protocols

Protocol A: Purity Assessment (GC-MS)

Before using stored stock solutions in critical synthesis steps.

- Sample Prep: Dilute 10 μ L of the sample in 1 mL of dry Dichloromethane (DCM).
- Inlet: 250°C, Split ratio 20:1.
- Column: DB-5ms or equivalent (non-polar).
- Oven Program:
 - Hold 50°C for 2 min.
 - Ramp 15°C/min to 280°C.
 - Hold 5 min.
- Analysis: Look for the parent peak (MW ~159). Peaks at M+16 indicate N-oxide; earlier eluting peaks often indicate morpholine ring fragmentation.

Protocol B: Long-Term Storage

To maintain >99% purity for >6 months.

Parameter	Specification	Reason
Temperature	2°C to 8°C	Retards thermal oxidation kinetics.
Atmosphere	Argon (preferred) or Nitrogen	Prevents CO ₂ absorption (carbamates) and oxidation.
Container	Amber Glass	Blocks UV light which catalyzes amine oxidation.
Seal	Teflon-lined cap + Parafilm	Prevents moisture ingress (hygroscopic).

Frequently Asked Questions (FAQ)

Q: Can I use this compound if it has solidified? A: Yes. The melting point is relatively low. If it solidifies (or becomes viscous) due to cold storage, gently warm it to 25-30°C in a water bath. Do not use a heat gun directly on the bottle, as localized hotspots can trigger rapid degradation.

Q: Is the 3,3-dimethyl group stable to metabolic enzymes (e.g., in liver microsome stability assays)? A: Generally, yes. The 3,3-dimethyl substitution is a common medicinal chemistry strategy to block metabolic "soft spots" (alpha-carbon oxidation). It is significantly more stable than the 3-monomethyl analog, which is prone to oxidative demethylation/ring opening [1, 2].

Q: Why does my reaction mixture turn dark when I add acid? A: Acidic conditions, particularly with strong Lewis acids or at high temperatures, can catalyze ring-opening or dehydration of the ethanol side chain. Always add acids slowly at 0°C to control exotherms.

References

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